molecular formula C14H10ClN3S B14230106 N'-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide CAS No. 767610-58-2

N'-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide

Katalognummer: B14230106
CAS-Nummer: 767610-58-2
Molekulargewicht: 287.8 g/mol
InChI-Schlüssel: UKNVRLOCGQJCCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide is a heterocyclic compound that contains both benzothiazole and chlorobenzene moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide typically involves multi-step procedures. One common method includes the reaction of 1,2-benzothiazole derivatives with 4-chlorobenzene-1-carboximidamide under specific conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzothiazole and chlorobenzene moieties allows for versatile applications in various fields, making it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

767610-58-2

Molekularformel

C14H10ClN3S

Molekulargewicht

287.8 g/mol

IUPAC-Name

N'-(1,2-benzothiazol-3-yl)-4-chlorobenzenecarboximidamide

InChI

InChI=1S/C14H10ClN3S/c15-10-7-5-9(6-8-10)13(16)17-14-11-3-1-2-4-12(11)19-18-14/h1-8H,(H2,16,17,18)

InChI-Schlüssel

UKNVRLOCGQJCCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NS2)N=C(C3=CC=C(C=C3)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.